Home > Products > Screening Compounds P51359 > MAGE-1 (102-112)
MAGE-1 (102-112) -

MAGE-1 (102-112)

Catalog Number: EVT-243626
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 1; MAGE-1
Source and Classification

MAGE-1 is classified as a tumor-associated antigen. It is encoded by the MAGEA1 gene located on the X chromosome. The expression of MAGE-1 is typically restricted to germ cells and various tumors, including melanoma and other malignancies, which makes it a prime candidate for targeted cancer therapies. The peptide sequence corresponding to MAGE-1 (102-112) is recognized by specific human leukocyte antigens, facilitating its presentation to T cells and subsequent immune activation .

Synthesis Analysis

Methods and Technical Details

The synthesis of MAGE-1 (102-112) can be accomplished through several methods, including solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process typically involves:

  1. Preparation of Resin: A solid support resin is functionalized to allow for the attachment of the first amino acid.
  2. Coupling Reactions: Amino acids are sequentially added using coupling reagents that activate carboxylic acid groups, facilitating peptide bond formation.
  3. Cleavage and Purification: Once the desired sequence is achieved, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to remove any unreacted materials or by-products.

This method ensures high purity and yield of the desired peptide product, which is crucial for subsequent biological assays .

Molecular Structure Analysis

Structure and Data

The molecular structure of MAGE-1 (102-112) can be represented as follows:

  • Sequence: The amino acid sequence for MAGE-1 (102-112) is typically denoted as a string of single-letter codes representing each amino acid.

The structural analysis indicates that this peptide adopts a conformation favorable for binding to major histocompatibility complex molecules, particularly HLA-B*5701 and HLA-A2, facilitating its recognition by cytotoxic T lymphocytes .

Chemical Reactions Analysis

Reactions and Technical Details

MAGE-1 (102-112) can undergo various chemical reactions typical of peptides, including:

  1. Hydrolysis: Under acidic or basic conditions, peptide bonds can be hydrolyzed, leading to the breakdown of the peptide into constituent amino acids.
  2. Oxidation: Certain side chains may undergo oxidation reactions, affecting the peptide's stability and functionality.
  3. Modification: Chemical modifications such as acetylation or phosphorylation can be introduced to enhance stability or alter immunogenicity.

These reactions are critical in understanding how MAGE-1 can be manipulated for therapeutic purposes or studied in immunological contexts .

Mechanism of Action

Process and Data

MAGE-1 (102-112) exerts its effects primarily through its interaction with T cell receptors on cytotoxic T lymphocytes. The mechanism involves:

  1. Presentation: The peptide binds to major histocompatibility complex molecules on antigen-presenting cells.
  2. Recognition: Cytotoxic T lymphocytes recognize the peptide-MHC complex via their T cell receptors.
  3. Activation: This recognition triggers T cell activation, leading to proliferation and cytotoxic responses against tumor cells expressing MAGE-1.

Quantitative data from studies indicate that T cells specific for MAGE-1 can effectively kill target cells presenting this antigen, highlighting its potential in immunotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAGE-1 (102-112) exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1200 Da, depending on the specific sequence.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Peptide stability can vary; modifications may enhance resistance to proteolytic degradation.

These properties are essential for designing effective delivery systems in therapeutic applications .

Applications

Scientific Uses

MAGE-1 (102-112) has several important applications in scientific research and clinical settings:

  1. Cancer Immunotherapy: As a target antigen, it is used in developing vaccines aimed at eliciting an immune response against tumors expressing MAGE proteins.
  2. Diagnostic Tools: Detection of MAGE-specific T cell responses can serve as biomarkers for tumor presence or progression.
  3. Research Models: It is utilized in experimental models to study immune responses and develop new therapeutic strategies against cancers.

The ongoing research into MAGE antigens continues to reveal their potential as powerful tools in cancer treatment and diagnostics .

Historical Context and Discovery of MAGE-1 in Immuno-Oncology

Initial Identification via Cytotoxic T-Lymphocyte Reactivity in Melanoma

The discovery of MAGE-1 (Melanoma-Associated Antigen 1, now classified as MAGE-A1) in 1991 marked a paradigm shift in tumor immunology. Researchers isolated a cytolytic T-lymphocyte (CTL) clone from patient MZ-2, who exhibited spontaneous tumor regression. This CTL clone recognized an antigen presented on the surface of the autologous melanoma cell line MZ2-MEL. Through cDNA expression cloning, the MAGE-A1 gene was identified as encoding this immunogenic peptide. Crucially, gene expression analysis revealed its absence in all healthy tissues except testicular germ cells and placental trophoblasts, establishing it as the first member of the cancer-testis antigen (CTA) family [2] [6]. This "tumor-selective" expression pattern provided an ideal immunological target, as germ cells lack major histocompatibility complex (MHC) molecules, precluding autoimmune reactions against somatic tissues. The MZ2-MEL model demonstrated that the human immune system could naturally recognize tumor-specific antigens, challenging prevailing views about immune tolerance to cancer [6] [10].

Role of Autologous Tumor Typing in MAGE-1 Characterization

Autologous tumor typing—a technique comparing immune reactivity against patient-derived tumor cells versus healthy cells—was instrumental in validating MAGE-A1 as a bonafide tumor antigen. In the pivotal MZ-2 patient model, researchers observed strong CTL reactivity against autologous melanoma cells. After in vitro mutagenesis of MZ-2 melanoma clones and intradermal vaccination, the patient exhibited delayed-type hypersensitivity (DTH) responses and eventual tumor regression. This clinical response correlated with expanding MAGE-A1-specific CTL populations [6]. To identify the antigen, scientists employed DNA transfection: MAGE-A1-negative tumor cells were transfected with genomic DNA libraries from reactive clones. Cells expressing the antigen became susceptible to CTL-mediated lysis, enabling cloning of the MAGE-A1 gene. This approach confirmed that MAGE-A1 peptides were endogenously processed and presented by HLA complexes on tumor cells, fulfilling the requirements for T-cell recognition [6] [9].

Emergence of MAGE-1 as a Prototype for Cancer-Testis Antigen Research

MAGE-A1 became the archetype for CTAs, catalyzing the discovery of over 60 related genes. Key characteristics solidified its prototype status:

  • Chromosomal Organization: MAGE-A1 resides at Xq28, a locus harboring multiple MAGE family members (MAGE-A2 to -A12). This X-chromosome clustering suggested coordinated epigenetic regulation [2] [7].
  • Shared Expression Profile: Like MAGE-A1, subsequently discovered CTAs (e.g., GAGE, BAGE, NY-ESO-1) exhibited testis-restricted expression and tumor-specific derepression across diverse cancers [6] [8].
  • Therapeutic Validation: MAGE-A1 epitopes (including 102-112) were among the first evaluated in clinical vaccine trials, establishing preclinical frameworks for antigen-specific immunotherapy [7] [10].The discovery redefined tumor antigen classification and spurred global efforts to exploit CTAs for immunotherapeutic strategies against epithelial cancers beyond melanoma [3] [7].

Properties

Product Name

MAGE-1 (102-112)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.